molecular formula C4H5BrO2 B2990692 (1S,2R)-2-Bromocyclopropane-1-carboxylic acid CAS No. 60212-40-0

(1S,2R)-2-Bromocyclopropane-1-carboxylic acid

Cat. No.: B2990692
CAS No.: 60212-40-0
M. Wt: 164.99 g/mol
InChI Key: VKKVGTCMSVLBCD-HRFVKAFMSA-N
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Description

(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a bromine atom and a carboxylic acid group. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using brominated reagents. For instance, the reaction of an alkene with dibromocarbene can yield the desired cyclopropane derivative. Another method involves the use of diazo compounds in the presence of a transition metal catalyst to facilitate the cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound often employs enantioselective synthesis techniques to ensure the production of the desired enantiomer. Enzymatic resolution and chiral chromatography are commonly used to separate the enantiomers and obtain the pure (1S,2R) form .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (1S,2R)-2-hydroxycyclopropane-1-carboxylic acid, while reduction with lithium aluminum hydride can produce (1S,2R)-2-bromocyclopropanol .

Scientific Research Applications

(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Bromocyclopropane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    2-Bromocyclopropane-1-carboxylic acid: A racemic mixture of both enantiomers.

    2-Chlorocyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds.

Properties

CAS No.

60212-40-0

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

(1R,2S)-2-bromocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1

InChI Key

VKKVGTCMSVLBCD-HRFVKAFMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1Br)C(=O)O

SMILES

C1C(C1Br)C(=O)O

Canonical SMILES

C1C(C1Br)C(=O)O

solubility

not available

Origin of Product

United States

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